Propanoyl phosphate(2-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5O5P-2 |
|---|---|
Molecular Weight |
152.04 g/mol |
IUPAC Name |
propanoyl phosphate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |
InChI Key |
FMNMEQSRDWIBFO-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Propanoyl Phosphate 2
Biosynthetic Routes to Propanoyl Phosphate(2-)
Propanoyl phosphate(2-) is synthesized through several key metabolic pathways, highlighting its importance as a metabolic intermediate.
ATP-Dependent Phosphorylation of Propanoate
A primary route for the synthesis of propanoyl phosphate(2-) is the direct phosphorylation of propanoate, a reaction driven by adenosine (B11128) triphosphate (ATP). ecmdb.cagenome.jp This process is catalyzed by the enzyme propionate (B1217596) kinase (EC 2.7.2.15). genome.jpqmul.ac.uk The reaction is as follows:
ATP + Propanoate → ADP + Propanoyl phosphate (B84403) ecmdb.cagenome.jpqmul.ac.uk
This enzymatic reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor. genome.jpqmul.ac.uk Interestingly, some propionate kinases, such as those found in certain bacteria, can also utilize acetate (B1210297) as a substrate, demonstrating a degree of substrate promiscuity. genome.jpqmul.ac.uk This ATP-dependent phosphorylation is a critical step in activating propanoate for further metabolic transformations.
| Enzyme | EC Number | Reaction | Cofactor | Organism Examples |
| Propionate Kinase (PduW, TdcD) | 2.7.2.15 | ATP + Propanoate → ADP + Propanoyl phosphate | Mg²⁺ | Escherichia coli, Salmonella enterica |
Intermediacy in Threonine Degradation Pathways
Propanoyl phosphate(2-) emerges as an intermediate in the anaerobic degradation of the amino acid L-threonine in some bacteria. ecmdb.cagenome.jpqmul.ac.uk In this pathway, threonine is first converted to propionyl-CoA. ecmdb.canih.gov Subsequently, propionyl-CoA is converted to propanoyl phosphate. This conversion is part of a sequence that ultimately leads to the production of propionate and the generation of ATP. ecmdb.ca The initial steps of this pathway involve the deamination of threonine to α-ketobutyrate, which is then converted to propionyl-CoA. nih.govcreative-proteomics.com
Linkages to 1,2-Propanediol Degradation Pathways
The degradation of 1,2-propanediol is another significant metabolic context where propanoyl phosphate(2-) plays a role. In organisms like Salmonella enterica, 1,2-propanediol is first converted to propionaldehyde (B47417) and then to propionyl-CoA. researchgate.netresearchgate.netasm.org The propionyl-CoA is then acted upon by a phosphotransacylase (PduL) to form propanoyl phosphate. researchgate.netuniprot.org This reaction is a key step in the fermentative degradation of 1,2-propanediol, which allows the organism to generate ATP. researchgate.netresearchgate.net
Propanoyl Phosphate(2-) as a Key Intermediate in Propanoate Metabolism
Conversion to Propionate and ATP Regeneration
A crucial role of propanoyl phosphate(2-) is its conversion back to propionate, a reaction that is coupled to the synthesis of ATP from adenosine diphosphate (B83284) (ADP). ecmdb.canih.gov This reaction is the reverse of the ATP-dependent phosphorylation and is also catalyzed by propionate kinase or a similar kinase like acetate kinase, which can also act on propanoyl phosphate. ecmdb.caresearchgate.net
Propanoyl phosphate + ADP → Propionate + ATP ecmdb.cagenome.jpqmul.ac.uk
This process, known as substrate-level phosphorylation, is a vital mechanism for energy conservation in anaerobic bacteria. wiley.com It allows the cell to capture the energy stored in the high-energy phosphate bond of propanoyl phosphate to regenerate ATP.
| Enzyme | EC Number | Reaction | Significance |
| Propionate Kinase / Acetate Kinase | 2.7.2.15 / 2.7.2.1 | Propanoyl phosphate + ADP → Propionate + ATP | ATP regeneration via substrate-level phosphorylation |
Interconversion with Propionyl-CoA
Propanoyl phosphate(2-) and propionyl-CoA are readily interconvertible, a reaction that links propanoate metabolism with various other metabolic pathways. ecmdb.cauniprot.org This interconversion is catalyzed by the enzyme phosphate propanoyltransferase (also known as phosphotransacylase). nih.govuniprot.org
Propionyl-CoA + Phosphate ⇌ Propanoyl phosphate + Coenzyme A nih.govuniprot.org
This reversible reaction allows the cell to direct the flow of three-carbon units depending on its metabolic needs. For instance, when energy is required, propionyl-CoA can be converted to propanoyl phosphate to generate ATP. ecmdb.ca Conversely, when propionyl-CoA is needed for biosynthetic purposes, such as entry into the methylcitrate cycle, it can be formed from propanoyl phosphate. nih.gov
| Compound | Enzyme | Reactant(s) | Product(s) | Metabolic Context |
| Propanoyl phosphate(2-) | Phosphate propanoyltransferase | Propionyl-CoA, Phosphate | Coenzyme A | Links propanoate metabolism with pathways utilizing propionyl-CoA |
| Propionyl-CoA | Phosphate propanoyltransferase | Propanoyl phosphate, Coenzyme A | Phosphate | Feeds into biosynthetic pathways like the methylcitrate cycle |
Contribution to Carbon Flow in Microbial Metabolism
Propanoyl phosphate(2-) is an intermediate in the metabolism of propionate. In several microorganisms, the conversion of propionate to propionyl-CoA can proceed through the formation of propanoyl phosphate. This reaction is typically catalyzed by propionate kinase, which phosphorylates propionate using ATP. The resulting propanoyl phosphate is then converted to propionyl-CoA by phosphotranspropionylase, with the release of inorganic phosphate. This two-step process is a key entry point for three-carbon units into the central metabolism of various microbes.
Integration within Broader Metabolic Networks
Connections to Propionyl-CoA Carboxylase Pathway Intermediates
Propanoyl phosphate(2-) serves as a precursor to propionyl-CoA, a critical metabolite that feeds into several central metabolic pathways. wikipedia.org Propionyl-CoA is a substrate for propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme that catalyzes its carboxylation to form (S)-methylmalonyl-CoA. nih.govwikipedia.orguniprot.org This reaction is a key anaplerotic process, replenishing intermediates of the tricarboxylic acid (TCA) cycle.
(S)-Methylmalonyl-CoA is subsequently converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA racemase. wikipedia.org Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, an intermediate of the TCA cycle. wikipedia.orgnih.gov This pathway allows the carbon from propionate and other precursors to be fully oxidized for energy production or utilized for biosynthesis. The efficient functioning of this pathway is vital, and its disruption can lead to the accumulation of toxic intermediates. pnas.org
| Enzyme | Substrate | Product | Cofactor(s) |
| Propionate Kinase | Propionate, ATP | Propanoyl phosphate, ADP | |
| Phosphotranspropionylase | Propanoyl phosphate, CoA | Propionyl-CoA, Phosphate | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, HCO3-, ATP | (S)-Methylmalonyl-CoA, ADP, Pi | Biotin nih.gov |
| Methylmalonyl-CoA Racemase | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | |
| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 wikipedia.org |
Role in Precursor Supply for Odd-Chain Fatty Acid Biosynthesis
Propanoyl phosphate(2-), through its conversion to propionyl-CoA, plays a crucial role as a primer for the biosynthesis of odd-chain fatty acids (OCFAs). researchgate.netnih.gov While the majority of fatty acids in most organisms are even-chained, synthesized using acetyl-CoA as the primer, OCFAs are initiated with a propionyl-CoA molecule. researchgate.netfrontiersin.org The availability of propionyl-CoA is often the limiting factor for the production of OCFAs in microbial systems. researchgate.netnih.gov
The synthesis of OCFAs begins with the condensation of propionyl-CoA with malonyl-CoA, forming a five-carbon intermediate. frontiersin.org Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, lead to the formation of long-chain OCFAs. frontiersin.org These fatty acids have various applications in the food, pharmaceutical, and biofuel industries. nih.govnih.gov
| Fatty Acid Type | Primer Molecule | Key Intermediate |
| Even-Chain | Acetyl-CoA | Malonyl-CoA |
| Odd-Chain | Propionyl-CoA | 3-oxovaleryl-ACP frontiersin.org |
Participation in Enhanced Biological Phosphate Removal (EBPR) Metabolism
In the process of enhanced biological phosphate removal (EBPR), certain microorganisms known as polyphosphate-accumulating organisms (PAOs) play a central role. routledge.comresearchgate.nettudelft.nl Propanoyl phosphate(2-) is an important intermediate in the anaerobic metabolism of propionate by these organisms. researchgate.net
Under anaerobic conditions, PAOs take up volatile fatty acids like propionate from wastewater and store them as polyhydroxyalkanoates (PHAs). hokudai.ac.jpnih.govunl.pt The energy required for this uptake and conversion is derived from the hydrolysis of intracellularly stored polyphosphate, leading to the release of phosphate into the surrounding medium. hokudai.ac.jp The conversion of propionate to propionyl-CoA, likely involving propanoyl phosphate, is a key initial step in its assimilation into PHAs, such as poly-β-hydroxyvalerate (PHV). nih.gov During the subsequent aerobic phase, the stored PHAs are utilized as a carbon and energy source for growth and for the uptake of excess phosphate, which is stored as polyphosphate. hokudai.ac.jpnih.gov
The metabolism of propionate in EBPR systems is complex and can involve the interplay of various pathways, including the TCA cycle and glycogen (B147801) metabolism, to generate the necessary reducing power for PHA synthesis. nih.gov
Enzymatic Transformations and Catalytic Mechanisms of Propanoyl Phosphate 2
Enzymes Catalyzing the Formation of Propanoyl Phosphate(2-)
The synthesis of propanoyl phosphate(2-) is primarily carried out by kinases and a specific propanoyltransferase. These enzymes utilize different substrates to generate this key metabolic intermediate.
Both acetate (B1210297) kinase and propionate (B1217596) kinase are members of the ASKHA (acetate and sugar kinase/Hsc70/actin) superfamily of phosphotransferases and can catalyze the formation of propanoyl phosphate(2-).
Acetate Kinase (EC 2.7.2.1) , also known as acetokinase or AckA, primarily catalyzes the reversible phosphorylation of acetate to form acetyl phosphate (B84403). However, some acetate kinases have been shown to utilize propanoate as a substrate, albeit at a slower rate than acetate. qmul.ac.uknih.gov The enzyme from Escherichia coli, for instance, is relatively specific for acetate, while others exhibit broader substrate specificity. qmul.ac.uknih.gov The reaction requires ATP and a divalent cation, typically Mg²⁺. nih.gov
Propionate Kinase (EC 2.7.2.15) , with alternative names such as PduW or TdcD, catalyzes the reaction: ATP + propanoate = ADP + propanoyl phosphate. qmul.ac.uk This enzyme can also utilize acetate as a substrate, demonstrating a degree of substrate promiscuity. qmul.ac.ukexpasy.org Propionate kinase is involved in the anaerobic degradation of L-threonine in bacteria and plays a significant role in the production of propanoate. qmul.ac.ukexpasy.orgwikipedia.org Like acetate kinase, it requires Mg²⁺ for its activity. qmul.ac.uk
| Enzyme | EC Number | Primary Substrate | Other Substrates | Reaction |
| Acetate Kinase | 2.7.2.1 | Acetate | Propanoate (less efficiently) | ATP + Acetate <=> ADP + Acetyl phosphate |
| Propionate Kinase | 2.7.2.15 | Propanoate | Acetate | ATP + Propanoate <=> ADP + Propanoyl phosphate |
Phosphate propanoyltransferase, also known as PduL, is a key enzyme in the degradation pathway of 1,2-propanediol. qmul.ac.ukgenome.jp It catalyzes the conversion of propanoyl-CoA and inorganic phosphate into propanoyl phosphate and Coenzyme A. qmul.ac.ukgenome.jp
The primary substrates for Phosphate Propanoyltransferase are propanoyl-CoA and inorganic phosphate. qmul.ac.ukgenome.jp Research on the enzyme from Salmonella typhimurium has shown that it can also exhibit phosphate acetyltransferase activity, although to a lesser extent, indicating it can utilize acetyl-CoA as a substrate. uniprot.org This enzyme is evolutionarily distinct from the more common phosphate acetyltransferase (Pta). uniprot.org
Phosphate propanoyltransferase (PduL) is functionally active within bacterial microcompartments (BMCs), which are proteinaceous organelles that encapsulate specific metabolic pathways. uniprot.org In the case of 1,2-propanediol degradation, the BMC concentrates the necessary enzymes and intermediates, enhancing the efficiency of the pathway. uniprot.org Structurally, the enzyme requires divalent metal ions for its activity, specifically containing two Zn²⁺ ions per monomer. uniprot.org These zinc ions and CoA are believed to bind between the two domains of each monomeric unit of the enzyme. uniprot.org
| Enzyme Feature | Description |
| Name | Phosphate Propanoyltransferase (PduL) |
| EC Number | 2.3.1.222 |
| Reaction | Propanoyl-CoA + Phosphate <=> Propanoyl phosphate + CoA |
| Substrates | Propanoyl-CoA, Phosphate, Acetyl-CoA (minor) |
| Cofactor | Zn²⁺ |
| Cellular Location | Bacterial Microcompartments (BMCs) |
Phosphate Propanoyltransferase (EC 2.3.1.222)
Enzymes Utilizing Propanoyl Phosphate(2-)
The high-energy phosphate bond in propanoyl phosphate(2-) can be utilized to generate ATP through substrate-level phosphorylation.
Metabolic Branch Points and Downstream Enzymatic Fates
Propanoyl phosphate(2-) occupies a significant position in cellular metabolism, primarily through its conversion to propionyl-CoA. This conversion is a critical entry point into central metabolic pathways. The primary downstream fate of propionyl-CoA is its carboxylation to (S)-methylmalonyl-CoA, a reaction catalyzed by the enzyme propionyl-CoA carboxylase (PCC). wikipedia.orgnih.gov
This resulting (S)-methylmalonyl-CoA is then epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA racemase. Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, converts (R)-methylmalonyl-CoA into succinyl-CoA. wikipedia.orgnih.gov Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. nih.govwikipedia.org By entering the TCA cycle, the carbon backbone of propanoyl phosphate(2-) can be utilized for energy production or for the synthesis of various biomolecules. wikipedia.org
The metabolic branch points leading to the formation of propanoyl phosphate(2-) and its subsequent product, propionyl-CoA, are diverse. Propionyl-CoA is generated from the catabolism of several sources:
Odd-chain fatty acids: Beta-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA as the final product. wikipedia.orgwikipedia.org
Amino acids: The breakdown of certain amino acids, including valine, isoleucine, methionine, and threonine, produces propionyl-CoA. wikipedia.orgnih.govwikipedia.org
Cholesterol: The catabolic pathway of cholesterol also contributes to the cellular pool of propionyl-CoA. nih.gov
In some bacteria, propionyl-CoA can also be processed through the methylcitrate cycle as an alternative to the propionyl-CoA carboxylase pathway. wikipedia.org
Mechanistic Studies of Propanoyl Phosphate(2-)-Related Enzymes
Propionyl-CoA carboxylase (PCC) is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govwikipedia.org The catalytic mechanism of PCC is a two-step process that occurs at two distinct active sites within the enzyme's subunits. nih.govebi.ac.uk
Step 1: Carboxylation of Biotin This initial step takes place in the biotin carboxylase (BC) domain, located on the alpha subunit of the enzyme. wikipedia.orgebi.ac.uk It involves the ATP-dependent carboxylation of the biotin cofactor, which is covalently attached to a biotin carboxyl carrier protein (BCCP) domain. nih.govebi.ac.uk The reaction proceeds with bicarbonate (HCO₃⁻) as the carboxyl group donor. taylorandfrancis.com An arginine residue (Arg-338) has been suggested to orient the carboxyphosphate intermediate, facilitating the optimal carboxylation of biotin. wikipedia.org This half-reaction is reversible. nih.gov
Step 2: Carboxyl Transfer to Propionyl-CoA Following its carboxylation, the BCCP domain translocates the carboxy-biotin to the second active site, the carboxyltransferase (CT) domain, located on the beta subunit. nih.govebi.ac.uk Here, the carboxyl group is transferred from biotin to the α-carbon of propionyl-CoA, forming (S)-methylmalonyl-CoA and regenerating the biotin cofactor. ebi.ac.uk The reaction is thought to proceed through the formation of a carbanion intermediate at the α-carbon of propionyl-CoA. wikipedia.org The main chain amides of specific glycine and alanine residues help to stabilize the intermediates formed during this transfer. ebi.ac.uk
The enzymatic activity of propionyl-CoA carboxylase is critically dependent on specific cofactors, namely biotin and magnesium ions (Mg²⁺).
Biotin: Biotin, also known as vitamin B7, functions as an essential cofactor for PCC and other carboxylases. nih.govresearchgate.net It is covalently linked to a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of the enzyme. youtube.com In the catalytic cycle, biotin acts as a mobile carrier of the carboxyl group. It first accepts a carboxyl group from bicarbonate in the biotin carboxylase (BC) active site and then transfers it to the propionyl-CoA substrate in the carboxyltransferase (CT) active site. nih.govebi.ac.uk This transfer is facilitated by the long, flexible lysine arm to which biotin is attached, allowing it to swing between the two spatially distinct active sites. nih.govyoutube.com
Magnesium: Magnesium ions (Mg²⁺) are required for the first half-reaction of the PCC catalytic cycle—the carboxylation of biotin. ebi.ac.uk This step is dependent on the hydrolysis of ATP. nih.gov The Mg²⁺ ions coordinate with the ATP molecule, helping to stabilize the negative charges on the phosphate groups and facilitating the nucleophilic attack on the γ-phosphate of ATP. youtube.comnih.gov This interaction is crucial for the proper binding and cleavage of ATP, which provides the energy required for the carboxylation of the biotin cofactor. ebi.ac.uk
The stability of propanoyl phosphate in aqueous solution is a key factor in its biological role and application. The hydrolysis of propionyl phosphate has been studied to determine its kinetic parameters. The reaction involves the cleavage of the phosphoanhydride bond to yield propionate and inorganic phosphate.
The hydrolysis reaction is: Propanoyl phosphate + H₂O → Propionate + Phosphate
A detailed kinetic analysis of propionyl phosphate hydrolysis was conducted using data-rich experimentation with in-line Fourier transform infrared (FTIR) monitoring. This study assumed first-order kinetics for the hydrolysis process. The rate of the reaction is influenced by temperature, and the relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation.
Arrhenius Equation: k = A * e-Ea/RT
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant (8.314 J/(mol·K))
T is the absolute temperature in Kelvin
The kinetic parameters for the hydrolysis of propionyl phosphate were determined under specific experimental conditions.
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 64.25 | kJ/mol |
| Pre-exponential Factor (A) | Data Not Available in Snippets | s⁻¹ |
| Assumed Reaction Order | First-order | - |
This data is based on a study of GD (a structural analog) hydrolysis in an acidic aqueous solution, providing an approximation for acyl phosphate hydrolysis behavior. e3s-conferences.org The study highlights that temperature is a significant factor, with the hydrolysis rate constant increasing approximately 2.5 times for every 10°C rise in temperature. e3s-conferences.org
Chemical Biology and Biochemical Dynamics of Propanoyl Phosphate 2
Reactivity and Stability in Biological Milieus
Propanoyl phosphate (B84403) is an acyl phosphate, a class of molecules known for being high-energy intermediates. nih.gov Its structure, featuring a phosphoanhydride bond linking the propionyl group to a phosphate group, renders it thermodynamically unstable and thus highly reactive in biological settings. This reactivity is crucial for its function in energy transfer.
The stability of propanoyl phosphate is influenced by the cellular environment. In aqueous solutions at physiological pH, it is susceptible to hydrolysis, which breaks the phosphoanhydride bond to yield propionate (B1217596) and inorganic phosphate. However, within the controlled environment of an enzyme's active site, this reactivity is harnessed for specific biochemical transformations.
The phosphorus atom in propanoyl phosphate is electrophilic, a property that is often enhanced in enzymatic reactions by the presence of divalent metal ions like Magnesium (Mg²⁺). libretexts.org These ions coordinate with the negatively charged oxygen atoms of the phosphate group, pulling electron density away from the phosphorus atom and making it more susceptible to nucleophilic attack. libretexts.org This mechanism is a common theme in phosphate transfer reactions, ensuring that the high energy of the acyl phosphate bond is efficiently utilized for processes like ATP synthesis rather than being lost to simple hydrolysis. nih.govlibretexts.org
Role in Energy Metabolism and Phosphate Transfer Dynamics
Propanoyl phosphate plays a significant role in the energy metabolism of certain microorganisms, particularly in pathways that process three-carbon compounds. nih.gov It is a key intermediate in the conversion of propionyl-CoA to propionate, a pathway that allows for the conservation of energy in the form of ATP. ecmdb.ca This process is analogous to the well-studied "acetate switch" where acetyl-CoA is converted to acetate (B1210297) via acetyl phosphate. nih.gov
The metabolic sequence typically involves two key enzymatic steps:
Formation from Propionyl-CoA : The enzyme phosphate propanoyltransferase (EC 2.3.1.222) catalyzes the reversible reaction between propionyl-CoA and inorganic phosphate (Pi) to produce propanoyl phosphate and coenzyme A (CoA). uniprot.orguniprot.org This reaction effectively preserves the high energy of the thioester bond of propionyl-CoA in the newly formed acyl phosphate bond of propanoyl phosphate.
Phosphate Transfer to ADP : The high-energy phosphate group of propanoyl phosphate is then transferred to adenosine (B11128) diphosphate (B83284) (ADP) to generate ATP. This reaction is often catalyzed by acetate kinase (EC 2.7.2.1), an enzyme that can exhibit substrate promiscuity and utilize propanoyl phosphate in addition to its primary substrate, acetyl phosphate. ecmdb.canih.gov This step represents a form of substrate-level phosphorylation, directly producing ATP for cellular energy needs.
This pathway is particularly important in the anaerobic degradation of molecules like threonine or 1,2-propanediol, which generate propionyl-CoA. ecmdb.cauniprot.org By converting propionyl-CoA to propionate through the propanoyl phosphate intermediate, the cell can generate an additional molecule of ATP, enhancing the energy yield from these substrates. ecmdb.ca
| Enzyme | EC Number | Reaction | Role in Metabolism |
| Phosphate propanoyltransferase | 2.3.1.222 | Propanoyl-CoA + Phosphate ⇌ Propanoyl phosphate + CoA | Converts propanoyl-CoA to the high-energy intermediate propanoyl phosphate. uniprot.orguniprot.org |
| Acetate Kinase | 2.7.2.1 | Propanoyl phosphate + ADP ⇌ Propionate + ATP | Transfers the phosphate group from propanoyl phosphate to ADP, generating ATP. ecmdb.canih.gov |
Post-Translational Modifications: Propionylation of Proteins (Referencing Propionyl-CoA as the propionyl donor)
While propanoyl phosphate is an energy currency, the related molecule propionyl-CoA is the direct donor for a crucial post-translational modification (PTM) known as protein propionylation. creative-proteomics.comwikipedia.org Propionylation is the covalent addition of a propionyl group to a lysine (B10760008) residue on a protein. wikipedia.orgnih.gov This modification is structurally similar to the more widely studied acetylation but involves a slightly larger and more hydrophobic acyl group, which can lead to distinct functional outcomes for the modified protein. nih.gov
The level of protein propionylation is intrinsically linked to cellular metabolism, as the availability of its substrate, propionyl-CoA, dictates the extent of the modification. creative-proteomics.com Propionyl-CoA is a metabolic intermediate derived from the catabolism of odd-chain fatty acids and certain amino acids, including valine, isoleucine, threonine, and methionine. nih.govwikipedia.org An accumulation of propionyl-CoA, which can occur in metabolic disorders like propionic acidemia, leads to an increase in protein propionylation. wikipedia.orgnih.gov
Propionylation can occur both enzymatically, facilitated by propionyltransferases, and non-enzymatically when propionyl-CoA concentrations are high. e-century.us This modification affects a wide range of cellular processes by altering a protein's structure, stability, and interactions. creative-proteomics.com A key example is the propionylation of histone proteins, which functions as a mark of active chromatin and plays a role in gene regulation. wikipedia.orgnih.gov Beyond histones, propionylation of metabolic enzymes can directly regulate their activity, thereby influencing metabolic pathways and cellular energy production. creative-proteomics.com
Research Methodologies and Analytical Approaches for Propanoyl Phosphate 2 Studies
Spectroscopic Characterization Techniques for Biological Context
Spectroscopic methods are fundamental to elucidating the structure and behavior of propanoyl phosphate(2-) in biological environments. These techniques provide insights into the molecule's chemical composition, bond vibrations, and the microenvironment of its phosphate (B84403) group. fiveable.meresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural analysis of propanoyl phosphate(2-). mimedb.org ³¹P NMR, in particular, is sensitive to the chemical environment of the phosphate group, providing information on its ionization state and interactions with other molecules. researchgate.net ¹³C NMR can be used to trace the carbon skeleton of the molecule, as demonstrated in studies predicting the ¹³C NMR spectrum of propanoyl phosphate in water. mimedb.org
Infrared (IR) Spectroscopy: Infrared spectroscopy, especially Fourier Transform Infrared (FTIR) spectroscopy, is valuable for identifying functional groups and characterizing bond vibrations within propanoyl phosphate(2-). fiveable.menih.gov The technique can be used to monitor changes in the molecule, such as during hydrolysis reactions. acs.orgacs.org For instance, FTIR has been employed to study the hydration of phosphate groups in lipid bilayers, which is relevant to understanding the behavior of phosphate-containing molecules like propanoyl phosphate(2-) in membrane environments. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used for the identification and quantification of propanoyl phosphate(2-). nih.govlibretexts.org It provides information on the molecular weight and fragmentation patterns of the molecule, aiding in its structural confirmation. nih.gov Mass spectrometry is often coupled with chromatographic techniques for enhanced separation and analysis. uni-tuebingen.de
Enzymatic Assays for Reaction Activity and Kinetics
Enzymatic assays are crucial for understanding the biological activity of propanoyl phosphate(2-) and the kinetics of the enzymes that metabolize it. publish.csiro.au These assays measure the rate of enzymatic reactions involving propanoyl phosphate(2-) as a substrate or product.
Coupled Enzyme Assays: Often, the reaction of interest does not produce a readily detectable signal. In such cases, coupled enzyme assays are employed. acs.org These assays link the reaction to one or more subsequent enzymatic reactions that do produce a measurable change, such as a change in absorbance or fluorescence. For example, the activity of enzymes that produce or consume propanoyl phosphate(2-) can be coupled to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH), which can be monitored spectrophotometrically. rsc.org
Kinetic Analysis: Kinetic studies provide valuable information about enzyme mechanisms, substrate specificity, and the factors that regulate enzyme activity. publish.csiro.aunih.gov By measuring reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. For instance, kinetic analyses have been used to characterize propionate (B1217596) kinase, an enzyme that catalyzes the reversible transfer of a phosphoryl group from propanoyl phosphate to ADP. nih.gov
Below is an example of kinetic data for an enzyme that utilizes a substrate similar to propanoyl phosphate.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Propionate Kinase (Salmonella typhimurium) | Propionate | - | - | nih.gov |
| Phosphotransacetylase (PduL) | Propionyl-CoA | - | 51.7 +/- 7.6 | rhea-db.org |
Metabolomics Approaches for Pathway Elucidation
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. uni-tuebingen.de These approaches are instrumental in identifying and quantifying propanoyl phosphate(2-) and other related metabolites to elucidate its metabolic pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of metabolomics, combining the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. uni-tuebingen.demdpi.com This technique is widely used for the targeted and untargeted analysis of phosphorylated metabolites, including short-chain acyl phosphates like propanoyl phosphate(2-). uni-tuebingen.deacs.orgnih.gov Challenges in analyzing phosphorylated compounds, such as low abundance and instability, have been addressed through method development, including derivatization techniques like phosphate methylation. uni-tuebingen.deacs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for metabolomics, particularly for volatile and thermally stable compounds. While direct analysis of propanoyl phosphate(2-) by GC-MS is challenging due to its non-volatile nature, derivatization can be employed to make it amenable to this technique. acs.org
The table below summarizes findings from a metabolomics study on short-chain acyl-CoAs, which are closely related to propanoyl phosphate(2-).
| Metabolite Class | Analytical Platform | Key Findings | Reference |
|---|---|---|---|
| Short-chain Acyl-CoAs | LC-MS/MS | Developed a targeted profiling method using phosphate methylation. Achieved good peak shape and resolved analyte loss. LOQs were between 16.9 nM and 4.2 nM. | acs.orgnih.gov |
| Energy Metabolites | LC-MS/MS | Simultaneously quantified adenine nucleotides, pyridine (B92270) dinucleotides, and short-chain acyl-CoAs in a single analysis of liver tissue. | acs.org |
Isotopic Labeling Studies in Metabolic Tracing
Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways. mdpi.comnih.gov By introducing substrates enriched with stable isotopes (e.g., ¹³C), researchers can follow the metabolic fate of these substrates and elucidate the pathways involving propanoyl phosphate(2-). mdpi.comnih.govresearchgate.net
¹³C Labeling: In ¹³C labeling studies, organisms or cells are supplied with a ¹³C-labeled precursor, such as [U-¹³C]propionate. physiology.org The incorporation of ¹³C into downstream metabolites is then monitored using techniques like NMR or MS. mdpi.comphysiology.org This approach has been used to study propionate metabolism and its conversion to other compounds, providing direct evidence for the operation of specific metabolic pathways. nih.gov For example, ¹³C labeling has been instrumental in understanding the methylcitrate cycle in Mycobacterium tuberculosis and its metabolism of odd-chain fatty acids like propionate. pnas.org
Stable Isotope-Resolved Metabolomics (SIRM): SIRM combines stable isotope labeling with high-resolution metabolomics platforms like LC-MS to track metabolic fluxes. researchgate.net This method allows for the quantification of the incorporation of isotopic labels into a wide range of metabolites, providing a detailed picture of metabolic network dynamics. researchgate.net Such studies have been crucial in understanding central carbon metabolism, including pathways connected to propanoyl phosphate(2-). nih.gov
The following table highlights key findings from isotopic labeling studies relevant to propanoyl phosphate(2-).
| Isotopic Tracer | Organism/System | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| [3-¹³C]propionate | Activated Sludge | NMR | Demonstrated the conversion of propionate to polyhydroxyalkanoates and elucidated the metabolic pathways involved. | nih.gov |
| [U-¹³C]propionate | Humans | NMR | Traced the conversion of propionate into glucose and other metabolites, providing insights into hepatic gluconeogenesis. | physiology.org |
| ¹³C-labeled acetate (B1210297) and propionate | Mycobacterium tuberculosis | Metabolomic Tracing | Elucidated the metabolic fates of even and odd chain fatty acids and the role of the methylcitrate cycle. | pnas.org |
Advanced Perspectives and Future Research Directions in Propanoyl Phosphate 2
Biotechnological Applications and Metabolic Engineering Potential
The manipulation of metabolic pathways, or metabolic engineering, for the microbial production of value-added chemicals and biofuels is a rapidly advancing field. uwaterloo.ca Propanoyl phosphate(2-) and its immediate precursor, propionyl-CoA, are key building blocks for a variety of industrially relevant products. uwaterloo.ca Engineering the metabolic fluxes around these intermediates is crucial for optimizing production hosts like Escherichia coli and Yarrowia lipolytica. uwaterloo.camdpi.com
A primary goal of metabolic engineering is to increase the intracellular availability of precursors like propionyl-CoA, which can be converted to propanoyl phosphate (B84403). uwaterloo.ca Strategies include the supplementation of feedstocks such as propionate (B1217596) or the engineering of host organisms to produce it from central metabolites. uwaterloo.camdpi.com The enzyme phosphate propanoyltransferase facilitates the conversion of propionyl-CoA and phosphate into propanoyl phosphate and CoA, a critical reaction in these engineered systems. nih.gov
The applications of engineering propionyl-CoA and propanoyl phosphate metabolism are diverse, leading to the synthesis of valuable compounds that are otherwise difficult to produce. uwaterloo.ca These include:
Odd-chain fatty acids (OCFAs): These have applications as biofuels and as precursors for plastics and surfactants. mdpi.com Metabolic engineering of Y. lipolytica has been explored to enhance OCFA production by increasing the supply of propionyl-CoA. mdpi.com
Biopolymers: Propionyl-CoA is a precursor for polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. plos.org
Propionic Acid: This compound is a widely used food preservative and chemical intermediate. mdpi.com Native producers, such as Propionibacterium species, utilize the Wood-Werkman cycle where propanoyl phosphate is a key intermediate in the pathway leading to propionic acid and ATP generation. mdpi.commdpi.com Engineering efforts focus on optimizing this pathway to achieve yields that could replace chemical production methods. mdpi.com
The table below summarizes key research findings in the metabolic engineering of pathways involving the propanoyl phosphate precursor, propionyl-CoA.
| Engineered Organism | Target Product(s) | Key Engineering Strategy | Research Finding |
| Yarrowia lipolytica | Odd-chain fatty acids (OCFAs) | Overexpression of genes to improve propionyl-CoA supply. mdpi.com | Introduction of propionyl-CoA synthetase from Salmonella enterica increased intracellular propionyl-CoA, boosting OCFA production. mdpi.com |
| Escherichia coli | 1-Propanol, Propionic Acid | Introduction of heterologous pathways for propionyl-CoA production. uwaterloo.ca | Engineered E. coli can produce various chemicals derived from propionyl-CoA, a non-native metabolite. uwaterloo.ca |
| Propionibacterium acidipropionici | Propionic Acid | Genome shuffling and process optimization. mdpi.commdpi.com | Strains have been developed that approach the high titers and yields required for industrial-scale production. mdpi.com |
| Cupriavidus necator H16 | Polyhydroxybutyrate (PHB) | Genome-scale metabolic modeling to understand and optimize pathways. plos.org | Modeling revealed that under certain conditions, the bacterium could produce various by-products, including propionate. plos.org |
Exploration of Propanoyl Phosphate(2-) in Unconventional Metabolic Pathways
Beyond its role in the well-characterized propanoate metabolism, propanoyl phosphate(2-) participates in several less conventional, yet significant, metabolic contexts. nih.govecmdb.ca Its presence has been reported in diverse organisms such as the bacterium Escherichia coli, the protozoan Trypanosoma brucei, and the alga Euglena gracilis, suggesting a wide-ranging metabolic integration. nih.gov
One such unconventional pathway is the degradation of the amino acid L-threonine. In this pathway, L-threonine is converted to 2-oxobutanoate, which is then processed to form propionyl-CoA. ecmdb.ca This propionyl-CoA is subsequently converted to propanoyl phosphate, linking amino acid catabolism to energy production through substrate-level phosphorylation when propanoyl phosphate is converted to propionate. nih.govecmdb.ca
Further research has highlighted the role of propanoyl phosphate metabolism in the detoxification of certain compounds. In Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, the metabolism of host-derived cholesterol and odd-chain fatty acids generates propionyl-CoA, which can be toxic if it accumulates. rothamsted.ac.uk The pathway involving propanoyl phosphate is part of a strategy to manage this toxicity. rothamsted.ac.uk Specifically, the enzyme pyruvate (B1213749) phosphate dikinase (PPDK) has an essential role in metabolizing propionyl-CoA derived from cholesterol, underscoring the importance of this pathway for the bacterium's intracellular survival. rothamsted.ac.uk
The table below outlines the involvement of propanoyl phosphate in various metabolic pathways.
| Metabolic Pathway | Organism(s) | Role of Propanoyl Phosphate(2-) | Significance |
| Threonine Degradation | Escherichia coli | Intermediate formed from propionyl-CoA. nih.govecmdb.ca | Links amino acid catabolism to ATP production. ecmdb.ca |
| Propanoate Metabolism | Various bacteria | Key intermediate in the conversion of propionyl-CoA to propionate. nih.govecmdb.ca | Central to the fermentation pathways producing propionic acid. mdpi.com |
| C5-Branched Dibasic Acid Metabolism | Escherichia coli | Listed as a metabolite within this pathway group. ecmdb.ca | Indicates a broader role in the metabolism of complex organic acids. |
| 1,2-Propanediol Degradation | Alteribacter lacisalsi | Product of the phosphate propanoyltransferase reaction. uniprot.org | Part of a catabolic pathway for polyol metabolism. uniprot.org |
| Cholesterol Metabolism By-product Detoxification | Mycobacterium tuberculosis | Involved in processing toxic propionyl-CoA. rothamsted.ac.uk | Essential for bacterial survival within the host by mitigating metabolic stress. rothamsted.ac.uk |
Theoretical and Computational Modeling of Propanoyl Phosphate(2-) Interactions and Transformations
Theoretical and computational approaches are becoming indispensable for understanding the complex behavior of metabolites like propanoyl phosphate(2-). These methods provide insights into reaction kinetics, mechanisms, and thermodynamics that are often difficult to obtain through experimental means alone.
One area of focus has been the kinetic modeling of propanoyl phosphate's chemical transformations, particularly its hydrolysis. acs.org Recent studies have utilized data-rich experimentation, integrating Fourier-transform infrared (FTIR) spectroscopy as a process analytical technology (PAT) with nuclear magnetic resonance (NMR) for calibration. acs.org This combination allows for the creation of robust, quantitative models that can accurately describe the reaction kinetics over a range of conditions, such as varying temperatures, in a single experiment. acs.org Such models are crucial for process optimization in biotechnological applications where propanoyl phosphate is an intermediate.
Computational chemistry has also been employed to investigate the mechanisms of reactions involving propanoyl phosphate and related acyl phosphates. researchgate.netscispace.com For instance, computational studies have been used to validate proposed mechanisms of acyl group migration in carbohydrates, a process relevant to the synthesis and manipulation of acylated compounds. researchgate.net While not directly focused on propanoyl phosphate in this context, the methodologies are applicable. These theoretical models can help predict the stability of intermediates and the energy barriers of reaction pathways, guiding synthetic strategies and the engineering of novel biocatalysts. acs.org
The following table details the application of modeling techniques to the study of propanoyl phosphate and related compounds.
| Modeling Technique | Subject of Study | Key Findings/Applications | Reference |
| Kinetic Modeling with PAT (FTIR) | Propanoyl phosphate hydrolysis | Development of a quantitative multivariant model from a single data-rich experiment to determine key kinetic parameters like activation energy. acs.org | acs.org |
| Computational Chemistry (Method not specified) | Acyl group migration in pyranosides | Confirmed proposed mechanisms of acyl group migration and helped validate mechanistic models. researchgate.net | researchgate.net |
| Kinetic Modeling | Borderline SN1/SN2 reaction mechanisms | A weighted error range approach improved model evaluation and validation, providing better mechanistic understanding and more accurate simulations. acs.org | acs.org |
These advanced computational and modeling approaches are paving the way for a more predictive understanding of propanoyl phosphate's role in complex biological and chemical systems, which will accelerate future research and development in metabolic engineering and synthetic biology.
Q & A
Q. What are the optimized synthetic routes for producing Propanoyl phosphate(2-), and how do reaction conditions influence yield?
Propanoyl phosphate(2-) is typically synthesized via phosphorylation of propanoyl precursors under anhydrous conditions. For example, reactions involving potassium carbonate as a base in polar aprotic solvents (e.g., isopropanol) at 50°C under nitrogen can yield the compound . Purification often employs extraction with ethyl acetate and washing with aqueous phosphate buffers to remove unreacted reagents. Yield optimization requires strict control of stoichiometry, temperature, and inert atmosphere to minimize hydrolysis .
Q. Which analytical techniques are most reliable for characterizing Propanoyl phosphate(2-) and verifying its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the phosphate ester structure and assess purity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to validate molecular weight and detect trace impurities.
- Ion Chromatography : Quantify anionic phosphate derivatives and monitor degradation products. Cross-validation using multiple techniques is critical, as isolated methods may miss hydrolyzed byproducts .
Q. What protocols ensure safe handling and long-term stability of Propanoyl phosphate(2-) in laboratory settings?
Store the compound at –20°C in anhydrous, inert solvents (e.g., acetonitrile) to prevent hydrolysis. Use desiccants and moisture-free gloveboxes during handling. OSHA/NIOSH guidelines recommend PPE (gloves, goggles) due to potential irritancy of phosphate derivatives . Stability studies under varying pH and temperature can identify degradation thresholds .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of Propanoyl phosphate(2-) in enzymatic or catalytic processes?
Isotopic labeling (e.g., ¹⁸O in the phosphate group) paired with kinetic isotope effect (KIE) analysis can track transfer mechanisms in enzymatic reactions. Computational modeling (DFT or MD simulations) may predict binding affinities to enzymes like kinases or phosphatases . Contrast these results with structural analogs (e.g., perfluoroalkyl derivatives) to identify steric/electronic influences .
Q. What factors contribute to contradictory data on Propanoyl phosphate(2-)’s stability across studies?
Discrepancies often arise from:
- Solvent Effects : Hydrolysis rates vary in protic vs. aprotic solvents.
- Trace Water Content : Even ppm-level moisture accelerates degradation.
- Analytical Sensitivity : LC-MS vs. NMR may detect different impurity profiles. Resolve contradictions by replicating experiments under strictly controlled conditions and reporting detailed procedural metadata (e.g., solvent water content) .
Q. How can computational modeling predict Propanoyl phosphate(2-)’s behavior in novel biochemical systems?
Molecular docking (AutoDock, Schrödinger) can simulate interactions with target proteins, while QSPR models correlate physicochemical properties (logP, pKa) with reactivity. Validate predictions with in vitro assays, such as enzyme inhibition studies or fluorescence-based binding assays .
Q. What strategies address challenges in synthesizing Propanoyl phosphate(2-) derivatives with modified alkyl chains?
For fluorinated analogs (e.g., perfluoroalkyl variants), use fluorophilic catalysts (e.g., silver hexafluorophosphate) to improve coupling efficiency. Monitor reaction progress via ¹⁹F NMR, which is highly sensitive to structural changes. Purify derivatives using fluorous-phase extraction to isolate target compounds from non-fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
